![molecular formula C12H14N2O3S B4926534 1,3-dimethyl-5-[(5-methyl-2-thienyl)methyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4926534.png)
1,3-dimethyl-5-[(5-methyl-2-thienyl)methyl]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-5-[(5-methyl-2-thienyl)methyl]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as thiamethoxam, is a neonicotinoid insecticide that is widely used in agriculture to control pests. It was first introduced in 1999 and has since become one of the most popular insecticides due to its high efficacy and low toxicity to non-target organisms.
Mécanisme D'action
Thiamethoxam acts as a neurotoxin by binding to the nicotinic acetylcholine receptors (nAChRs) in the insect's nervous system. This causes overstimulation of the receptors, leading to paralysis and death of the insect. The selectivity of 1,3-dimethyl-5-[(5-methyl-2-thienyl)methyl]-2,4,6(1H,3H,5H)-pyrimidinetrione for nAChRs in insects is due to differences in the structure of the receptors between insects and mammals.
Biochemical and physiological effects:
Thiamethoxam has been shown to have a variety of biochemical and physiological effects on insects. It can disrupt feeding behavior, inhibit growth and development, and reduce reproductive success. It can also affect the insect's immune system, making it more susceptible to diseases and parasites.
Avantages Et Limitations Des Expériences En Laboratoire
Thiamethoxam has several advantages for lab experiments, including its high efficacy, low toxicity to non-target organisms, and ease of application. However, it also has some limitations, such as its potential for resistance development and its effects on non-target organisms at high doses.
Orientations Futures
There are several areas of future research for 1,3-dimethyl-5-[(5-methyl-2-thienyl)methyl]-2,4,6(1H,3H,5H)-pyrimidinetrione, including the development of new formulations and application methods to improve efficacy and reduce environmental impact. There is also a need for more research on the effects of 1,3-dimethyl-5-[(5-methyl-2-thienyl)methyl]-2,4,6(1H,3H,5H)-pyrimidinetrione on non-target organisms, particularly in aquatic ecosystems. Additionally, there is a need for more research on the potential for resistance development and the development of strategies to manage resistance.
Méthodes De Synthèse
Thiamethoxam is synthesized by reacting 3-methylthiophene-2-carboxylic acid with 3-chloro-2-methyl-1-propene in the presence of a base to form 3-methylthiophene-2-carboxylic acid 3-methylbut-2-enyl ester. This intermediate is then reacted with 1,3-dimethyl-2-nitroguanidine in the presence of a reducing agent to form 1,3-dimethyl-5-[(5-methyl-2-thienyl)methyl]-2,4,6(1H,3H,5H)-pyrimidinetrione.
Applications De Recherche Scientifique
Thiamethoxam has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been shown to be highly effective against a wide range of pests, including aphids, whiteflies, and thrips. It is also relatively safe for beneficial insects such as bees and ladybugs, making it a popular choice for integrated pest management programs.
Propriétés
IUPAC Name |
1,3-dimethyl-5-[(5-methylthiophen-2-yl)methyl]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-7-4-5-8(18-7)6-9-10(15)13(2)12(17)14(3)11(9)16/h4-5,9H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYXOGJPCWTKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CC2C(=O)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-[(5-methylthiophen-2-yl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B4926477.png)
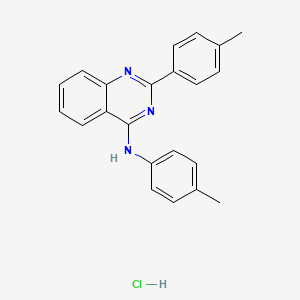
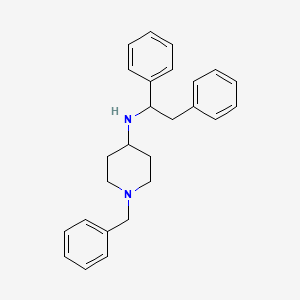
![N-cyclopropyl-3-{[1-(4-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4926492.png)
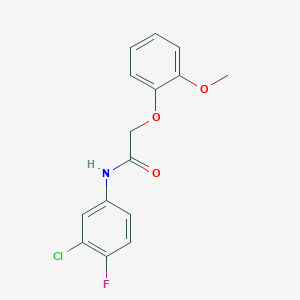
![2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4926505.png)
![2-[5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B4926506.png)
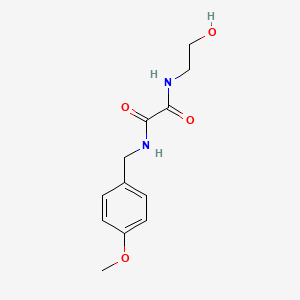
![3-(1,3-benzodioxol-5-yl)-5-[(5-methyl-2-furyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4926522.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-(4-phenyl-1-piperazinyl)acetamide diethanedioate](/img/structure/B4926526.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B4926539.png)
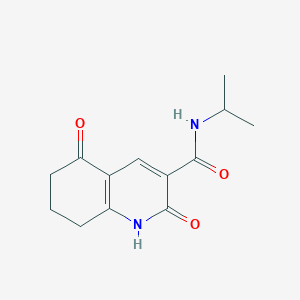
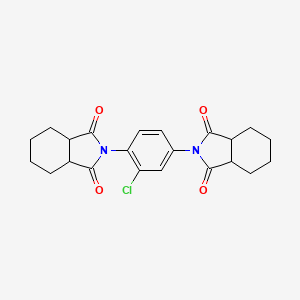
![5-(4-chlorophenyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4926554.png)